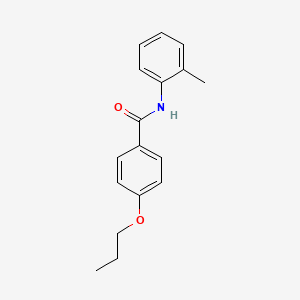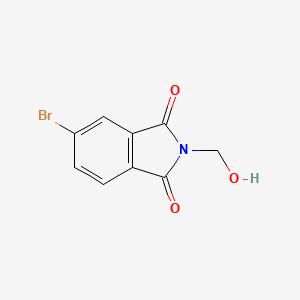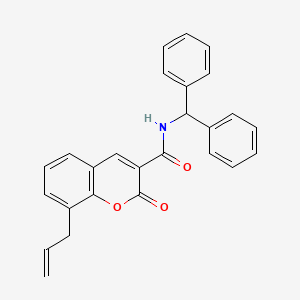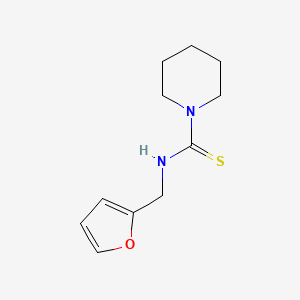![molecular formula C19H17Cl2NO2 B5004831 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline, also known as DCBQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DCBQ belongs to the class of quinoline-based compounds and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline is not fully understood. However, it has been found to inhibit the activity of protein tyrosine phosphatases by covalently modifying the active site of the enzyme. This leads to the inactivation of the enzyme, which in turn affects various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes such as cell differentiation, proliferation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline in lab experiments include its unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been found to exhibit unique biochemical and physiological effects, which make it useful in studying the role of protein tyrosine phosphatases in various cellular processes.
The limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action. This compound has been found to exhibit cytotoxicity in certain cell lines, which limits its use in certain experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to develop new derivatives of this compound that exhibit improved properties such as reduced toxicity and increased potency. This compound can also be used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. Finally, this compound can be used as a lead compound to develop new drugs that target protein tyrosine phosphatases.
Méthodes De Synthèse
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline can be synthesized using a multistep process. The first step involves the preparation of 2,6-dichlorophenol, which is then reacted with butyl bromide to form 2,6-dichlorophenylbutane. The next step involves the preparation of 8-hydroxyquinoline, which is then reacted with 2,6-dichlorophenylbutane to form this compound. The final product is then purified using column chromatography to obtain a high purity compound.
Applications De Recherche Scientifique
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline has been extensively studied for its potential use in scientific research. It has been found to exhibit unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
IUPAC Name |
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c20-15-8-4-9-16(21)19(15)24-13-2-1-12-23-17-10-3-6-14-7-5-11-22-18(14)17/h3-11H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZCAKPFDCZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)



![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)


![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5004825.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)